1-{[4-(AMINOSULFONYL)ANILINO]CARBONYL}PROPYL 1,2,3,4-TETRAHYDRO-9-ACRIDINECARBOXYLATE
Description
This compound is a structurally complex molecule featuring:
- A propyl ester linkage to a urea-like group (anilino carbonyl), which introduces conformational flexibility.
- A 4-aminosulfonyl anilino substituent, a sulfonamide moiety often associated with enzyme inhibition (e.g., carbonic anhydrase) or enhanced solubility .
The tetrahydroacridine scaffold is structurally related to tacrine, a historic acetylcholinesterase inhibitor, though the sulfonamide and ester groups may alter target specificity .
Properties
IUPAC Name |
[1-oxo-1-(4-sulfamoylanilino)butan-2-yl] 1,2,3,4-tetrahydroacridine-9-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O5S/c1-2-21(23(28)26-15-11-13-16(14-12-15)33(25,30)31)32-24(29)22-17-7-3-5-9-19(17)27-20-10-6-4-8-18(20)22/h3,5,7,9,11-14,21H,2,4,6,8,10H2,1H3,(H,26,28)(H2,25,30,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYVZZSICPJKKGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N)OC(=O)C2=C3CCCCC3=NC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{[4-(AMINOSULFONYL)ANILINO]CARBONYL}PROPYL 1,2,3,4-TETRAHYDRO-9-ACRIDINECARBOXYLATE involves multiple steps, typically starting with the preparation of the acridine core. The synthetic route may include:
Formation of the Acridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Sulfonamide Group: This step involves the reaction of the acridine derivative with a sulfonamide reagent under controlled conditions.
Coupling Reactions: The final step involves coupling the sulfonamide-acridine intermediate with the appropriate aniline derivative to form the target compound.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-{[4-(AMINOSULFONYL)ANILINO]CARBONYL}PROPYL 1,2,3,4-TETRAHYDRO-9-ACRIDINECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{[4-(AMINOSULFONYL)ANILINO]CARBONYL}PROPYL 1,2,3,4-TETRAHYDRO-9-ACRIDINECARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{[4-(AMINOSULFONYL)ANILINO]CARBONYL}PROPYL 1,2,3,4-TETRAHYDRO-9-ACRIDINECARBOXYLATE involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting or modifying their activity. The acridine moiety may intercalate with DNA, affecting replication and transcription processes. These interactions can lead to various biological effects, depending on the specific pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its hybrid structure, merging features of acridine derivatives, sulfonamides, and esters. Below is a detailed comparison with analogs from the evidence:
Table 1: Structural and Functional Comparison
Key Observations :
Tetrahydroacridinecarboxylic Acid Dihydrate () :
- The parent carboxylic acid lacks the ester and sulfonamide groups, making it more polar and likely less bioavailable than the target compound. It serves as a precursor for derivative synthesis .
Quinoline Dione Derivatives (): While structurally distinct (quinoline vs. acridine core), the acetylated triazole in highlights the role of nitrogen-rich heterocycles in modulating bioactivity. The target compound’s sulfonamide may similarly enhance target binding .
Tetrahydrocarbazoles (): These compounds share a partially hydrogenated polycyclic system but lack the sulfonamide and ester groups.
Hypothetical Research Implications
- Solubility & Bioavailability : The ester group in the target compound likely improves membrane permeability compared to the carboxylic acid analog .
- Sulfonamide Pharmacophore: The 4-aminosulfonyl group may confer affinity for metalloenzymes (e.g., carbonic anhydrase), a property absent in ’s tetrahydroacridine derivatives.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
